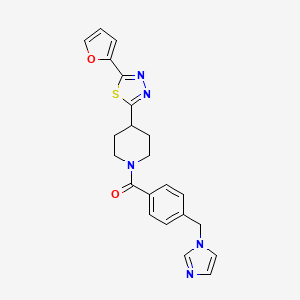

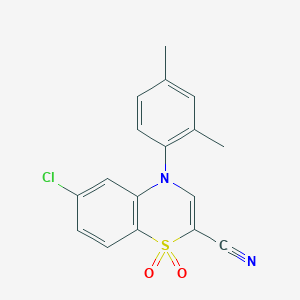

![molecular formula C18H22BrN3O B2657485 4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one CAS No. 943101-20-0](/img/structure/B2657485.png)

4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Properties

The synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, including our compound of interest, has been explored for their cytotoxic activity against human cancer cell lines. These compounds were prepared by reacting aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines. Notably, some of these derivatives exhibited stronger antiproliferative effects than cisplatin, a commonly used chemotherapy drug .

Telomerase Inhibition and DNA Stabilization

Symmetrical bisbenzimidazoles, including our compound, have been studied for their role in stabilizing and altering the structure of telomeric G-quadruplex DNA. These ligands influence telomerase activity, making them potential candidates for anticancer therapies .

Antiviral Activity

While not extensively explored, benzimidazole derivatives have been investigated for their antiviral properties. Further studies are needed to understand the specific mechanisms and potential applications in antiviral drug development .

Hsp90 Molecular Chaperone Inhibition

Certain 3-(5-chloro-2,4-dihydroxyphenyl)pyrazole-4-carboxamides, which share structural features with our compound, act as inhibitors of the Hsp90 molecular chaperone. Hsp90 inhibition is relevant in cancer research, as it affects protein folding and stability .

Endoplasmic Reticulum Stress Response Modulation

Our compound has been explored as a 17α-hydroxylase/17,20-lyase inhibitor. By inducing the endoplasmic reticulum stress response, it shows promise in managing hormone-related conditions and cancer progression .

Bioreductive Anticancer Agents

Benzimidazole-4,7-diones, including our compound, have been evaluated as bioreductive agents with potential anticancer activity. Their mode of action involves redox processes, making them interesting candidates for further investigation .

Propiedades

IUPAC Name |

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O/c1-3-4-9-21-12-14(10-17(21)23)18-20-15-7-5-6-8-16(15)22(18)11-13(2)19/h5-8,14H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMCHZHUEGXHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

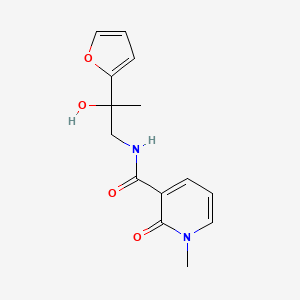

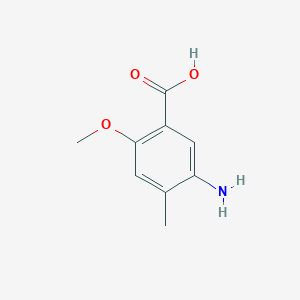

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2657405.png)

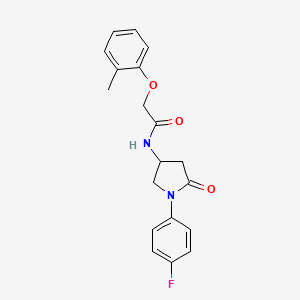

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)

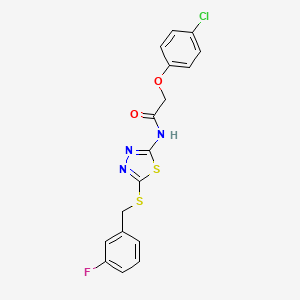

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2657413.png)

![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)

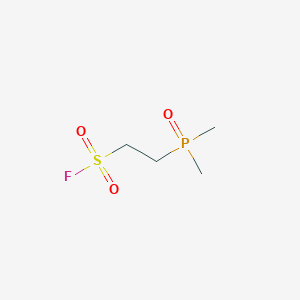

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)